4-[(5-Amino-2-methylphenyl)formamido]butanamide
Description
4-[(5-Amino-2-methylphenyl)formamido]butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a 5-amino-2-methylphenylformamido group. The amino and methyl substituents on the phenyl ring contribute to its electronic and steric properties, while the butanamide chain may influence solubility and metabolic stability.
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
5-amino-N-(4-amino-4-oxobutyl)-2-methylbenzamide |
InChI |
InChI=1S/C12H17N3O2/c1-8-4-5-9(13)7-10(8)12(17)15-6-2-3-11(14)16/h4-5,7H,2-3,6,13H2,1H3,(H2,14,16)(H,15,17) |
InChI Key |
SMGYJJODBGEAHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C(=O)NCCCC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Amino-2-methylphenyl)formamido]butanamide typically involves the reaction of 5-amino-2-methylbenzoic acid with butanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with formamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Amino-2-methylphenyl)formamido]butanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-[(5-Amino-2-methylphenyl)formamido]butanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(5-Amino-2-methylphenyl)formamido]butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495)
- Structure: Benzothiazole core with a 4-amino-3-methylphenyl substituent.
- Key Differences : Unlike the butanamide backbone in the target compound, DF 203 features a benzothiazole ring, which enhances planar rigidity and π-π stacking interactions.
- Biological Activity : DF 203 exhibits selective antitumor activity via CYP1A1-mediated metabolism, forming an inactive metabolite (6-OH 203). Sensitive cancer cells (e.g., MCF-7) show CYP1A1 induction, which is critical for its bioactivation .
4-[(2,5-Dichlorophenyl)formamido]butanoic Acid
- Structure: Butanoic acid backbone with a 2,5-dichlorophenylformamido group.
- Key Differences: The dichlorophenyl substituent increases lipophilicity compared to the amino-methylphenyl group in the target compound. The carboxylic acid moiety may enhance ionization at physiological pH, affecting membrane permeability .
- Physicochemical Properties: Property 4-[(5-Amino-2-methylphenyl)formamido]butanamide 4-[(2,5-Dichlorophenyl)formamido]butanoic Acid Molecular Formula C₁₂H₁₇N₃O₂ (estimated) C₁₁H₁₁Cl₂NO₃ Molar Mass (g/mol) ~247.29 276.12 Key Substituents 5-Amino-2-methylphenyl 2,5-Dichlorophenyl Functional Group Amide Carboxylic Acid
Stereoisomeric Butanamides (Compounds m, n, o)
- Structure: Complex butanamide derivatives with stereochemical variations and bulky substituents (e.g., 2,6-dimethylphenoxy, tetrazolyl, and pyrrolidinyl groups).
- Key Differences: These compounds prioritize stereochemical precision and large substituents for targeted interactions, likely in protease or kinase inhibition.
Substituent Effects on Activity
- Amino vs.
- Methyl Groups : The 2-methyl substituent in the target compound may sterically hinder metabolic oxidation at the ortho position, improving stability compared to unsubstituted analogs.
Biological Activity
4-[(5-Amino-2-methylphenyl)formamido]butanamide, also known as a derivative of butanamide with potential therapeutic applications, has garnered interest in medicinal chemistry due to its structural properties and biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, potential therapeutic uses, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C11H15N3O
- Molecular Weight : 219.26 g/mol
- IUPAC Name : this compound
The structural features of this compound suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may function by:
- Inhibition of Enzymatic Activity : It has been suggested that the amide functional group can participate in hydrogen bonding with active sites of enzymes, potentially inhibiting their function.
- Modulation of Signaling Pathways : By interacting with receptors or enzymes involved in signaling pathways, this compound could alter cellular responses, such as proliferation or apoptosis.
Biological Activity Overview
Research has indicated various biological activities associated with this compound:
- Anticancer Properties : Studies have shown that similar compounds exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or inhibition of cell cycle progression.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in melanoma cells | |
| Anti-inflammatory | Reduction in TNF-alpha production | |
| Enzyme Inhibition | Inhibition of tyrosinase |
Table 2: Structure-Activity Relationship (SAR) Insights
Case Studies
-
Study on Melanoma Cells :
A study evaluated the cytotoxic effects of various amide derivatives on melanoma cell lines. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity with GI50 values as low as 5 µM, demonstrating selectivity against melanoma compared to non-cancerous cells . -
Inflammatory Response Modulation :
Another investigation focused on the anti-inflammatory properties of related compounds. The results showed that treatment with these compounds led to a marked decrease in pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in stimulated macrophages, suggesting a potential role in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
